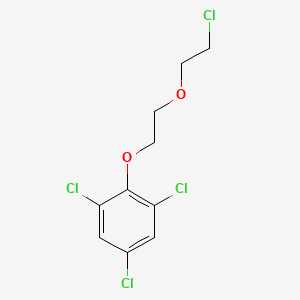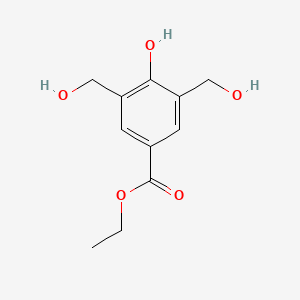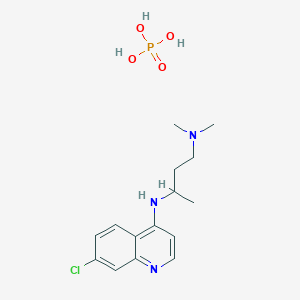
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate typically involves multiple steps. One common method includes the reaction of 7-chloroquinoline with appropriate amines under controlled conditions. For instance, the reaction of 7-chloroquinoline with N,N-dimethylbutane-1,3-diamine in the presence of a suitable catalyst can yield the desired product . The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the quinoline ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine
- (7-Chloroquinolin-4-yl)aminochalcones
Uniqueness
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain biological targets .
Properties
Molecular Formula |
C15H23ClN3O4P |
|---|---|
Molecular Weight |
375.79 g/mol |
IUPAC Name |
3-N-(7-chloroquinolin-4-yl)-1-N,1-N-dimethylbutane-1,3-diamine;phosphoric acid |
InChI |
InChI=1S/C15H20ClN3.H3O4P/c1-11(7-9-19(2)3)18-14-6-8-17-15-10-12(16)4-5-13(14)15;1-5(2,3)4/h4-6,8,10-11H,7,9H2,1-3H3,(H,17,18);(H3,1,2,3,4) |
InChI Key |
ZTGUGGKGGAEKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


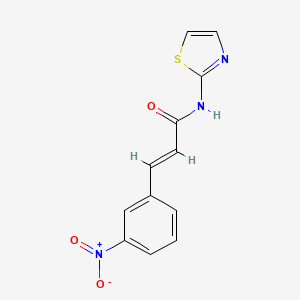
![N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)
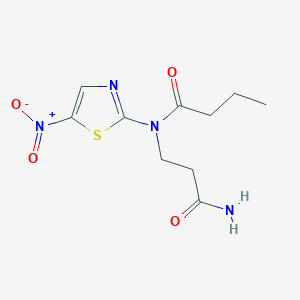
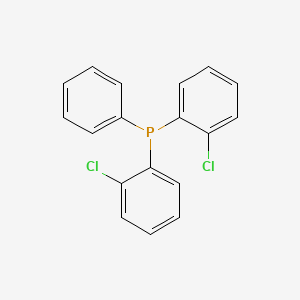

![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)

